5-Nitro-1,2,3-benzenetricarboxylic acid
Overview
Description
5-Nitro-1,2,3-benzenetricarboxylic acid is an organic compound with the chemical formula C9H5NO8 . It appears as colorless or light yellow crystals and is relatively stable at room temperature . This compound is known for its low solubility in water but is soluble in acidic and alkaline solutions . It is primarily used as an intermediate in organic synthesis and as an additive in dyes, fluorescent agents, and photochemical materials .
Mechanism of Action
Target of Action
5-Nitro-1,2,3-benzenetricarboxylic acid, also known as 5-Nitrobenzene-1,2,3-tricarboxylic acid, primarily targets transition metal ions . It has been used in the synthesis of various coordination polymers involving transition metals such as copper (Cu), cobalt (Co), and nickel (Ni) .
Mode of Action
The compound interacts with its targets through coordination bonds . The nbta^3− ligands in the compound connect transition metal ions in different coordination modes . This interaction leads to the formation of multi-dimensional transition-metal coordination polymers .
Result of Action
The compound’s action results in the formation of coordination polymers with unique structures . These polymers exhibit interesting magnetic properties, such as ferro-/antiferromagnetic interactions . Additionally, the compound has been shown to inhibit leukemia cells .
Action Environment
The compound is relatively stable at room temperature . It may decompose under the action of high temperature, fire source, or strong oxidant . The compound should be stored in a dry, cool, and well-ventilated place . Environmental factors such as temperature, humidity, and the presence of other chemicals can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
5-Nitrobenzene-1,2,3-tricarboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in coordination chemistry and spectrophotometry . The compound’s interactions with enzymes and proteins can influence the catalytic activities of these biomolecules, thereby affecting various biochemical pathways. The nature of these interactions often involves the binding of 5-Nitrobenzene-1,2,3-tricarboxylic acid to active sites on enzymes, altering their conformation and activity.
Cellular Effects
5-Nitrobenzene-1,2,3-tricarboxylic acid has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with cellular enzymes can lead to changes in metabolic flux and the levels of metabolites . Additionally, 5-Nitrobenzene-1,2,3-tricarboxylic acid may impact gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of 5-Nitrobenzene-1,2,3-tricarboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can act as an inhibitor or activator of specific enzymes, depending on its binding affinity and the nature of the enzyme’s active site . These interactions can lead to alterations in the enzyme’s catalytic activity, thereby influencing various biochemical pathways. Additionally, 5-Nitrobenzene-1,2,3-tricarboxylic acid can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Nitrobenzene-1,2,3-tricarboxylic acid can change over time. The compound is relatively stable at room temperature but may degrade under high temperatures or in the presence of strong oxidants . Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in metabolic pathways and gene expression. These temporal effects are essential for understanding the compound’s stability and potential long-term impacts on biological systems.
Dosage Effects in Animal Models
The effects of 5-Nitrobenzene-1,2,3-tricarboxylic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Toxic or adverse effects may be observed at high doses, including potential damage to cellular structures and disruption of normal cellular processes. These dosage effects are crucial for determining the compound’s safety and efficacy in various applications.
Metabolic Pathways
5-Nitrobenzene-1,2,3-tricarboxylic acid is involved in several metabolic pathways, including the tricarboxylic acid (TCA) cycle . The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and the levels of metabolites. For example, it can affect the activity of enzymes such as citrate synthase and aconitase, leading to changes in the production of key metabolic intermediates . These interactions are essential for understanding the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 5-Nitrobenzene-1,2,3-tricarboxylic acid within cells and tissues involve various transporters and binding proteins. The compound can be transported across cellular membranes by specific transporters, influencing its localization and accumulation within different cellular compartments . These transport mechanisms are crucial for understanding the compound’s bioavailability and potential effects on cellular function.
Subcellular Localization
5-Nitrobenzene-1,2,3-tricarboxylic acid is localized within specific subcellular compartments, where it exerts its activity and function. The compound may be directed to particular organelles or cellular structures through targeting signals or post-translational modifications . This subcellular localization is essential for understanding the compound’s role in cellular processes and its potential effects on cellular function.
Preparation Methods
5-Nitro-1,2,3-benzenetricarboxylic acid can be synthesized through the nitration of benzene tricarboxylic acid . The common method involves dissolving benzene tricarboxylic acid in sulfuric acid and then slowly adding nitric acid dropwise . The reaction produces a precipitate, which is then washed to obtain the target product . This method is widely used in industrial production due to its efficiency and simplicity .
Chemical Reactions Analysis
5-Nitro-1,2,3-benzenetricarboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the conversion of the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution is a common reaction for this compound, where the nitro group can be replaced by other substituents.
Common reagents used in these reactions include sulfuric acid, nitric acid, and various reducing agents . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Nitro-1,2,3-benzenetricarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is utilized in coordination chemistry and spectrophotometry.
Medicine: It serves as a precursor in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of dyes, fluorescent agents, and photochemical materials.
Comparison with Similar Compounds
5-Nitro-1,2,3-benzenetricarboxylic acid can be compared with other similar compounds such as:
5-Nitroisophthalic acid: Similar in structure but differs in the position of the nitro group.
1,2,3-Benzenetricarboxylic acid: Lacks the nitro group, making it less reactive in certain substitution reactions.
4-Nitrophthalic acid: Another nitro-substituted benzene derivative with different reactivity due to the position of the nitro group.
These comparisons highlight the unique reactivity and applications of this compound in various fields.
Properties
IUPAC Name |
5-nitrobenzene-1,2,3-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO8/c11-7(12)4-1-3(10(17)18)2-5(8(13)14)6(4)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRNHRJGEAFKPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)C(=O)O)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560222 | |
Record name | 5-Nitrobenzene-1,2,3-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70560222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3807-81-6 | |
Record name | 5-Nitrobenzene-1,2,3-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70560222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical coordination behavior of 5-nitrobenzene-1,2,3-tricarboxylic acid with metal ions?
A: 5-Nitrobenzene-1,2,3-tricarboxylic acid, often deprotonated to its anionic form (Hnbta2- or L1), typically acts as a bridging ligand in the formation of metal-organic frameworks (MOFs). For instance, it coordinates to Cu(II) ions via its phenolate and carboxylate oxygen atoms, creating a ladder-like linear coordination polymer. [] The phenolate oxygen atoms bridge two Cu(II) ions, contributing to a distorted square-planar geometry around each copper center. [] Similarly, Hnbta2- bridges cadmium(II) ions, generating a two-dimensional MOF with a fes topology. []
Q2: What structural features of 5-nitrobenzene-1,2,3-tricarboxylic acid facilitate its role in building metal-organic frameworks?
A: The presence of three carboxylate groups and a phenolate group in 5-nitrobenzene-1,2,3-tricarboxylic acid provides multiple coordination sites for metal ions. This polydentate nature enables the formation of extended network structures. Additionally, the rigid aromatic ring imparts structural stability to the resulting MOFs. [, ]
Q3: Besides structural characterization, what other properties of 5-nitrobenzene-1,2,3-tricarboxylic acid-based MOFs have been investigated?
A: While structural characterization using techniques like single-crystal X-ray diffraction is crucial, researchers have also explored the thermal stability and fluorescence properties of 5-nitrobenzene-1,2,3-tricarboxylic acid-based MOFs. [] This suggests potential applications in areas like sensing or catalysis.
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